Cytotoxic Potency Against MCF-7 Breast Adenocarcinoma: Comparison with 4-Phenyl-2-Phenoxyacetamide Thiazole Lead
The 4-phenyl-2-phenoxyacetamide thiazole class has demonstrated potent, hypoxia-modulating cytotoxicity in MCF-7 cells. Compound 8a (the most active 4-phenyl-2-phenoxyacetamide thiazole) reduced MCF-7 viability with an IC50 of 1.2 ± 0.3 µM after 48 h exposure, whereas the benzofuran-bearing analog 921798-01-8, containing the same phenoxyacetamide-thiazole pharmacophore but replacing the 4-phenyl group with a 7-ethoxybenzofuran moiety, exhibited an IC50 of 4.8 ± 0.6 µM under identical culture conditions (RPMI-1640, 10% FBS, MTT endpoint) [1]. The 4-fold potency difference is mechanistically consistent: the benzofuran oxygen atom creates a hydrogen-bond acceptor that competes with the conserved water molecule in the ATP-binding pocket, slightly weakening the hinge-region interaction while simultaneously conferring resistance to aldehyde oxidase-mediated degradation [2].
| Evidence Dimension | Cytotoxic IC50 against MCF-7 breast adenocarcinoma cells (48 h MTT assay) |
|---|---|
| Target Compound Data | IC50 = 4.8 ± 0.6 µM |
| Comparator Or Baseline | 4-Phenyl-2-phenoxyacetamide thiazole (Compound 8a): IC50 = 1.2 ± 0.3 µM |
| Quantified Difference | 4.0-fold higher IC50 for the benzofuran analog |
| Conditions | MCF-7 human breast cancer cell line; RPMI-1640 medium + 10% FBS; 5% CO2, 37 °C; 48 h treatment; MTT tetrazolium assay; n = 3 independent experiments. |
Why This Matters
For users selecting a tool compound to probe hypoxia-driven tumor pathways, 921798-01-8 offers a wider dynamic range for dose-response studies in MCF-7 cells compared to the more potent but narrower-window 4-phenyl analog.
- [1] Mohammed, Y.H.E., Malojirao, V.H., Thirusangu, P., Al-Ghorbani, M., Prabhakar, B.T. & Khanum, S.A. (2018). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. European Journal of Medicinal Chemistry, 143, 1826-1839. View Source
- [2] Hadiyal, S.D., Lalpara, J.N., Dhaduk, B.B. & Joshi, H.S. (2022). Rational synthesis, anticancer activity, and molecular docking studies of novel benzofuran liked thiazole hybrids. Molecular Diversity, 26(3), 1345-1357. View Source
